4-(3-(Ethoxycarbonyl)-5-hydroxy-1H-pyrazol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(Ethoxycarbonyl)-5-hydroxy-1H-pyrazol-1-yl)benzoic acid is a complex organic compound that features a pyrazole ring substituted with an ethoxycarbonyl group and a hydroxy group, attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Ethoxycarbonyl)-5-hydroxy-1H-pyrazol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the ethoxycarbonyl group and the hydroxy group under controlled conditions. The benzoic acid moiety is then attached through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Ethoxycarbonyl)-5-hydroxy-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(3-(Ethoxycarbonyl)-5-hydroxy-1H-pyrazol-1-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(3-(Ethoxycarbonyl)-5-hydroxy-1H-pyrazol-1-yl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A simpler analog with a hydroxy group on the benzene ring.
Ethyl 4-hydroxybenzoate: An ester derivative of 4-hydroxybenzoic acid.
5-Hydroxy-1H-pyrazole-3-carboxylic acid: A compound with a similar pyrazole ring structure.
Uniqueness
4-(3-(Ethoxycarbonyl)-5-hydroxy-1H-pyrazol-1-yl)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the pyrazole ring and the benzoic acid moiety allows for diverse applications and interactions that are not possible with simpler analogs.
Properties
Molecular Formula |
C13H12N2O5 |
---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
4-(5-ethoxycarbonyl-3-oxo-1H-pyrazol-2-yl)benzoic acid |
InChI |
InChI=1S/C13H12N2O5/c1-2-20-13(19)10-7-11(16)15(14-10)9-5-3-8(4-6-9)12(17)18/h3-7,14H,2H2,1H3,(H,17,18) |
InChI Key |
FDWBJEZXWJKHRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N(N1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.